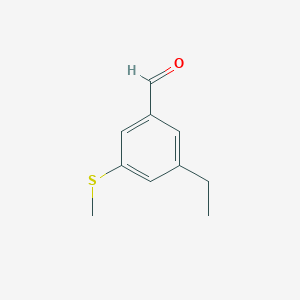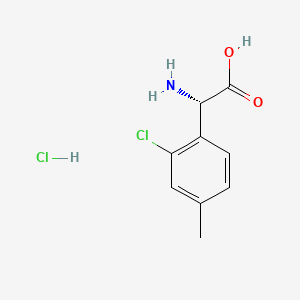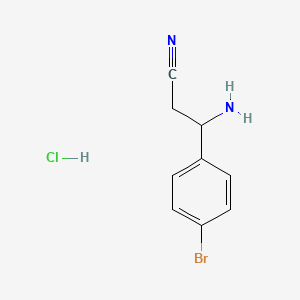
(2-Fluoro-3,6-dimethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3,6-dimethoxyphenyl)methanol: is an organic compound with the molecular formula C9H11FO3 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3,6-dimethoxyphenyl)methanol typically involves the introduction of the fluorine and methoxy groups onto a benzene ring, followed by the addition of a hydroxymethyl group. One common method involves the use of fluorobenzene as a starting material, which undergoes electrophilic aromatic substitution to introduce the methoxy groups. This is followed by a Grignard reaction to add the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-Fluoro-3,6-dimethoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like or can be employed.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (2-Fluoro-3,6-dimethoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored its potential as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial , anti-inflammatory , or antitumor properties.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals , agrochemicals , and specialty chemicals .
Mecanismo De Acción
The mechanism by which (2-Fluoro-3,6-dimethoxyphenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors , altering their activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , influencing its biological activity.
Comparación Con Compuestos Similares
- (2-Fluoro-4,5-dimethoxyphenyl)methanol
- (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
- (2,3-Dimethoxyphenyl)methanol
Uniqueness: (2-Fluoro-3,6-dimethoxyphenyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can influence its chemical reactivity and biological activity , making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H11FO3 |
|---|---|
Peso molecular |
186.18 g/mol |
Nombre IUPAC |
(2-fluoro-3,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-4,11H,5H2,1-2H3 |
Clave InChI |
IGIQVRWBWNBNBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







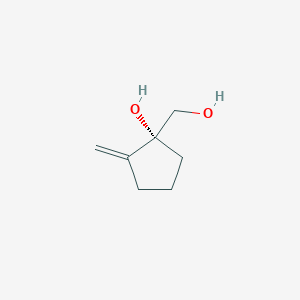
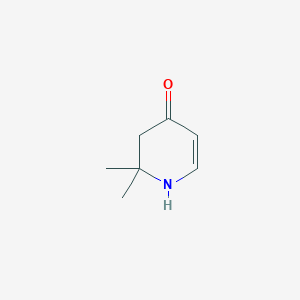
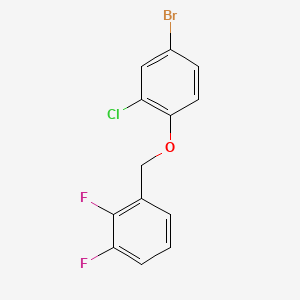
![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)

